

fucosterol molecular docking validation with Raf/MEK/ERK pathway

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Compound Focus: Fucostanol

Cat. No.: S11145515

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Experimental Protocols

For researchers aiming to replicate or build upon this work, here are the detailed methodologies cited in the study.

Table 2: Molecular Docking Protocol

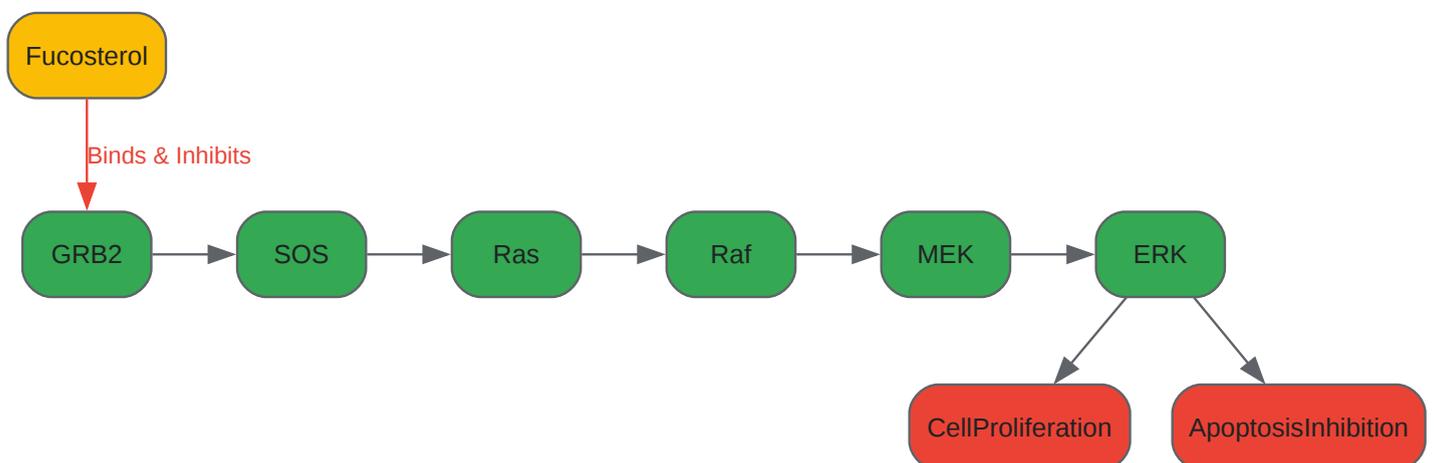
Step	Description
Protein Preparation	The GRB2 structure (PDB: 6SDF) was prepared by removing water molecules and original ligands. Hydrogen atoms were then added [1].
Ligand Preparation	The 3D structure of fucosterol (CID: 5281328) was obtained from PubChem. Lymecycline (CID: 54707177) was used as a positive control [1].
Docking Execution	Docking was performed using AutoDock 4 and Vina, treating the protein as rigid and the ligand as flexible [1].
Interaction Analysis	The resulting poses were visualized and analyzed using Pymol and LigPlot to examine interaction modes and binding mechanisms [1].

Table 3: Molecular Dynamics (MD) Simulation Protocol

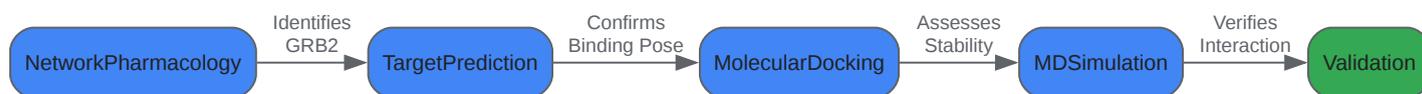
Parameter	Description
Software & Force Field	Gromacs 2020.2 with the gromos54a7_atb force field [1].
Ligand Parameterization	Force field parameters for fucosterol and the control were generated using the Automated Topology Builder (ATB) [1].
System Setup	The solvated system was neutralized by adding sodium ions (Na ⁺). Energy minimization was performed for 50,000 steps [1].
Equilibration & Production	The system underwent equilibration via NVT and NPT ensemble simulations, followed by a 50 ns production run without restraints [1].
Trajectory Analysis	Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond analysis were performed on the resulting trajectory [1].

Signaling Pathway and Workflow Visualization

The following diagrams, created with Graphviz, illustrate the proposed mechanism and the experimental workflow.



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Research Context and Implications

- **Broader Pathway Context:** While the primary docking validation focused on GRB2, network pharmacology analyses suggest fucosterol may also influence the Raf/MEK/ERK pathway through other targets like **MAPK1 and EGFR** [1]. Furthermore, separate studies indicate fucosterol can modulate related pathways such as **PI3K/Akt and TNF signaling**, which often crosstalk with the ERK pathway [2].
- **Comparison with Other Natural Products:** Your research on natural products targeting the ERK pathway shows promise. Other compounds like **Scutellarein, Morusin, and Oroxylin A** have also been reported to inhibit NSCLC cell proliferation by modulating ERK signaling [3]. Fucosterol is distinguished by its unique marine origin and its computationally validated direct interaction with the upstream adapter protein GRB2.

Key Limitations and Future Directions

It is important to note that the validation data presented here is primarily **computational**. The binding affinity and inhibitory effect on the Raf/MEK/ERK pathway, while strongly suggested by these models, require **experimental validation** in biochemical and cellular assays.

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References

1. Exploration in the mechanism of fucosterol for the treatment of ... [pmc.ncbi.nlm.nih.gov]
2. PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

3. Progress of ERK Pathway-Modulated Natural Products for ... [mdpi.com]

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